6-(2-Chloroethyl)-2-methylquinoline
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Overview
Description
6-(2-Chloroethyl)-2-methylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of a chloroethyl group at the 6th position and a methyl group at the 2nd position of the quinoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloroethyl)-2-methylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylquinoline and 2-chloroethyl chloride.
Alkylation Reaction: The key step involves the alkylation of 2-methylquinoline with 2-chloroethyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to ensure efficient and cost-effective synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chloroethyl)-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azido, thio, and alkoxy derivatives of this compound.
Oxidation Reactions: Products include quinoline N-oxides and other oxidized derivatives.
Reduction Reactions: Products include dihydroquinoline derivatives.
Scientific Research Applications
6-(2-Chloroethyl)-2-methylquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is employed in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 6-(2-Chloroethyl)-2-methylquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to inhibition or modulation of their activity.
Pathways Involved: It can affect cellular signaling pathways, such as those involved in apoptosis, cell proliferation, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the chloroethyl group, resulting in different chemical reactivity and biological activity.
6-Chloroquinoline: Lacks the methyl group, leading to variations in its chemical properties and applications.
6-(2-Bromoethyl)-2-methylquinoline: Similar structure but with a bromoethyl group instead of a chloroethyl group, which can affect its reactivity and biological activity.
Uniqueness
6-(2-Chloroethyl)-2-methylquinoline is unique due to the presence of both the chloroethyl and methyl groups, which confer distinct chemical properties and biological activities. This combination allows for specific interactions with molecular targets and pathways, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H12ClN |
---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
6-(2-chloroethyl)-2-methylquinoline |
InChI |
InChI=1S/C12H12ClN/c1-9-2-4-11-8-10(6-7-13)3-5-12(11)14-9/h2-5,8H,6-7H2,1H3 |
InChI Key |
LCNFAZBVXUUKEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)CCCl |
Origin of Product |
United States |
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